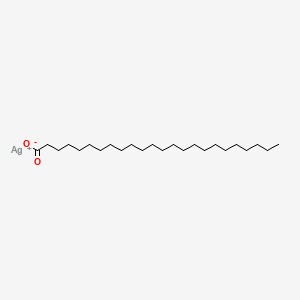
Silver(1+) tetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver(1+) tetracosanoate: is a chemical compound with the molecular formula C24H47AgO2 This compound is part of the broader class of silver alkanoates, which are known for their unique properties and applications in various fields, including materials science and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver(1+) tetracosanoate can be synthesized through a reaction between silver nitrate and tetracosanoic acid. The process typically involves dissolving tetracosanoic acid in an organic solvent, such as ethanol, and then adding a solution of silver nitrate. The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods can include controlled precipitation, filtration, and recrystallization processes. The use of automated systems and precise control of reaction conditions helps in achieving consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Silver(1+) tetracosanoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing anions that form insoluble silver salts, this compound can precipitate out as a solid.
Substitution Reactions: It can participate in substitution reactions where the silver ion is replaced by another cation.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of silver oxide and other by-products.
Reducing Agents: It can also be reduced to metallic silver under appropriate conditions.
Major Products Formed:
Silver Oxide: Formed during oxidation reactions.
Metallic Silver: Produced during reduction reactions.
Scientific Research Applications
Chemistry: Silver(1+) tetracosanoate is used in the synthesis of silver nanoparticles, which have applications in catalysis, sensing, and electronic devices .
Biology and Medicine: Silver nanoparticles derived from this compound are explored for their antimicrobial properties. They are used in wound dressings, coatings for medical devices, and as agents in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of conductive inks and pastes for electronic applications. It is also employed in the fabrication of nanostructured materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of silver(1+) tetracosanoate, particularly in its nanoparticle form, involves several pathways:
Interaction with Cell Membranes: Silver ions can disrupt bacterial cell membranes, leading to cell lysis.
Generation of Reactive Oxygen Species (ROS): Silver nanoparticles can induce the production of ROS, which cause oxidative stress and damage to cellular components.
Inhibition of Enzymatic Activity: Silver ions can bind to thiol groups in enzymes, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
- Silver(I) behenate (C22H43AgO2)
- Silver(I) stearate (C18H35AgO2)
- Silver(I) hexacosanoate (C26H51AgO2)
- Silver(I) octacosanoate (C28H55AgO2)
Comparison: Silver(1+) tetracosanoate is unique due to its longer alkyl chain compared to silver(I) behenate and silver(I) stearate. This longer chain length can influence its thermal stability and phase behavior, making it suitable for specific applications where these properties are advantageous . Additionally, the light stability of silver alkanoates increases with increasing chain length, which can be beneficial in certain industrial applications .
Properties
CAS No. |
66502-42-9 |
|---|---|
Molecular Formula |
C24H47AgO2 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
silver;tetracosanoate |
InChI |
InChI=1S/C24H48O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
LPYHADGLCYWDNC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
Related CAS |
557-59-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















